
(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine
Übersicht
Beschreibung
CP-122721 is a small molecule drug developed by Pfizer. It is a neurokinin 1 (NK1) receptor antagonist, primarily investigated for its potential therapeutic applications in treating depression, emesis (vomiting), and inflammatory diseases such as asthma and irritable bowel syndrome .
Vorbereitungsmethoden
Die Synthese von CP-122721 umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist das bekannte Medikament CP-99,994, das einer katalytischen Hydrogenolyse unterzogen wird, um die N-(2-Methoxybenzyl)-Gruppe zu entfernen, wodurch (S,S)-3-Amino-2-phenylpiperidin entsteht. Dieser Zwischenstoff wird dann einer reduktiven Alkylierung mit 2-Methoxy-5-trifluormethoxybenzaldehyd in Gegenwart von Natriumcyanoborhydrid (NaBH3CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)3) unterzogen, um CP-122721 zu produzieren .
Analyse Chemischer Reaktionen
CP-122721 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können an der Verbindung durchgeführt werden, insbesondere während ihrer Synthese.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Phenyl- und Piperidinringe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumcyanoborhydrid und Natriumtriacetoxyborhydrid für die reduktive Alkylierung . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind die finale CP-122721-Verbindung und ihre Zwischenprodukte.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Depression Treatment
CP-122721 has been investigated for its antidepressant properties. As an NK1 antagonist, it works by blocking the neurokinin 1 receptor, which is implicated in mood regulation and stress response. Clinical studies have shown that NK1 antagonists can reduce depressive symptoms and improve overall mood stability .
1.2 Anti-emetic Properties
The compound is also being explored for its anti-emetic effects. NK1 receptors play a significant role in the vomiting reflex, and antagonizing these receptors can help manage nausea and vomiting associated with chemotherapy and other medical treatments .
1.3 Inflammatory Diseases
Research indicates that CP-122721 may be beneficial in treating inflammatory conditions such as asthma and irritable bowel syndrome (IBS). By inhibiting NK1 receptors, the compound can potentially reduce inflammation and alleviate symptoms associated with these diseases .
Pharmacokinetics and Binding Affinity
3.1 Pharmacokinetic Profile
The pharmacokinetic properties of CP-122721 include its absorption, distribution, metabolism, and excretion (ADME). The compound has a molecular weight of approximately 380.4 g/mol and demonstrates favorable solubility characteristics due to its methoxy groups .
3.2 Binding Affinity
Binding studies have shown that CP-122721 exhibits a strong binding affinity for human cytochrome P450 2D6 (CYP2D6), with an inhibition constant (Ki) of around 20 nM . This interaction is crucial as CYP2D6 is involved in the metabolism of many drugs, indicating that CP-122721 could influence the pharmacokinetics of co-administered medications.
Case Studies
4.1 Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of CP-122721 in treating depression and anxiety disorders. In one notable study, participants receiving the compound reported significant improvements in mood compared to those receiving a placebo .
4.2 Preclinical Studies
Preclinical research has demonstrated that CP-122721 effectively reduces anxiety-like behaviors in animal models. These studies support its potential use as an anxiolytic agent alongside its antidepressant effects .
Wirkmechanismus
CP-122721 exerts its effects by interacting with the NK1 receptor with high affinity. The NK1 receptor is a G-protein-coupled receptor that binds to the neuropeptide substance P. By blocking this receptor, CP-122721 inhibits the action of substance P, which is involved in processes such as pain perception, mood regulation, and inflammation .
Vergleich Mit ähnlichen Verbindungen
CP-122721 wird mit anderen NK1-Rezeptorantagonisten wie CP-141938 verglichen. Obwohl beide Verbindungen potente und selektive NK1-Rezeptorantagonisten sind, unterscheiden sie sich in ihrer Gehirndisposition und ihrer Potenz in Modellen der zentral vermittelten Aktivität. CP-122721 ist weniger stark von P-Glykoprotein-Transport an der Blut-Hirn-Schranke betroffen als CP-141938, was es in bestimmten therapeutischen Anwendungen effektiver macht .
Ähnliche Verbindungen umfassen:
CP-141938: Ein weiterer NK1-Rezeptorantagonist mit unterschiedlicher Gehirndisposition und Potenz.
Aprepitant: Ein bekannter NK1-Rezeptorantagonist, der zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.
Fosaprepitant: Ein Prodrug von Aprepitant, das ebenfalls zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.
Die Einzigartigkeit von CP-122721 liegt in seiner hohen Affinität zum NK1-Rezeptor und seinen potenziellen therapeutischen Anwendungen bei der Behandlung einer Reihe von Erkrankungen .
Biologische Aktivität
The compound (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine, with CAS number 145742-28-5, is a piperidine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Before delving into its biological activity, it is essential to understand the chemical characteristics of the compound:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 380.404 g/mol |
Density | 1.219 g/cm³ |
Boiling Point | 426.3 °C at 760 mmHg |
LogP | 4.896 |
Flash Point | 211.6 °C |
Antidepressant Effects
One of the notable activities of this compound is its potential antidepressant effect. It has been shown to inhibit the activity of the p-glycoprotein (p-gp) transporter, which plays a significant role in drug absorption and distribution in the body. The inhibition of p-gp can enhance the bioavailability of other therapeutic agents, making it a candidate for combination therapies in treating depression and related disorders .
Neurokinin Receptor Interactions
The compound has been associated with neurokinin receptor antagonism, particularly targeting the NK1 receptor. NK1 antagonists have shown promise in alleviating symptoms of depression and anxiety through modulation of neuropeptide signaling pathways . The antidepressant-like effects observed in various animal models suggest that this compound may act similarly.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal critical insights into how modifications affect biological activity:
- Trifluoromethoxy Substitution : The presence of trifluoromethoxy groups has been linked to enhanced activity against ER stress and improved solubility.
- Benzylamine Derivatives : Modifications to the benzylamine moiety significantly influence the potency and selectivity of β-cell protective effects .
Case Studies and Research Findings
- Antidepressant Efficacy : In preclinical models, compounds with similar structures have demonstrated significant antidepressant-like effects in behavioral tests such as the tail suspension test and forced swim test.
- Effects on Pancreatic Cells : A study examining various analogs found that specific substitutions led to improved β-cell protection during ER stress conditions, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .
Eigenschaften
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFCOIGUNPHPM-HKUYNNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047251 | |
Record name | CP-122721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CP-122721 interacts with high affinity at the human NK1 receptor expressed in IM-9 cells. | |
Record name | CP-122721 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145742-28-5 | |
Record name | (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145742-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-122721 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145742285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-122721 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP-122721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-122721 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7OYP6N58F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.